Di-tert-Butylphosphine oxide

Catalog No.
S1909889
CAS No.
684-19-5
M.F
C8H18OP+
M. Wt
161.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Di-tert-Butylphosphine oxide

CAS Number

684-19-5

Product Name

Di-tert-Butylphosphine oxide

IUPAC Name

ditert-butyl(oxo)phosphanium

Molecular Formula

C8H18OP+

Molecular Weight

161.2 g/mol

InChI

InChI=1S/C8H18OP/c1-7(2,3)10(9)8(4,5)6/h1-6H3/q+1

InChI Key

QQSIRURWBGEHFS-UHFFFAOYSA-N

SMILES

CC(C)(C)[P+](=O)C(C)(C)C

Canonical SMILES

CC(C)(C)[P+](=O)C(C)(C)C

Catalysis in Organic Synthesis

Specific Scientific Field: Organic chemistry and catalysis.

Summary: DTBPO serves as a ligand in various transition metal-catalyzed reactions. It enhances reaction efficiency and selectivity by coordinating with metal centers.

Experimental Procedures:

Results: These reactions yield diverse organic compounds, including pharmaceutical intermediates, natural products, and functional materials. Researchers have reported high yields and excellent regioselectivity using DTBPO-based catalysis .

Ligand Development

Specific Scientific Field: Coordination chemistry and ligand design.

Summary: DTBPO serves as a building block for ligand synthesis. Researchers modify its structure to create tailored ligands for specific metal complexes.

Experimental Procedures:

Di-tert-butylphosphine oxide is an organophosphorus compound with the molecular formula C8H19OPC_8H_{19}OP. It is characterized by the presence of two tert-butyl groups attached to a phosphorus atom, which is also bonded to an oxygen atom. This compound is notable for its unique structural features, including a phosphorus atom that exhibits a tetrahedral geometry. The oxidation of di-tert-butylphosphine leads to the formation of di-tert-butylphosphine oxide, making it a significant derivative in phosphorus chemistry .

, particularly those involving nucleophilic substitutions and radical formations. Its stability in alkaline solutions allows it to resist hydrolysis, unlike many other phosphine oxides. For instance, it does not add to carbonyl systems due to steric hindrance from the bulky tert-butyl groups . Additionally, it can undergo electro

The synthesis of di-tert-butylphosphine oxide typically involves the oxidation of di-tert-butylphosphine using various oxidizing agents. Common methods include:

  • Hydrolysis of Chloro(di-tert-butyl)phosphine: This method yields di-tert-butylphosphine oxide through the reaction with water.
  • Electrochemical Oxidation: Utilizing electrochemical techniques allows for controlled oxidation conditions that can produce di-tert-butylphosphine oxide effectively .

These methods highlight the versatility in synthesizing this compound while ensuring high yields and purity.

Di-tert-butylphosphine oxide finds applications across several fields:

  • Catalysis: It serves as a ligand in various catalytic processes, including palladium-catalyzed reactions such as Suzuki couplings.
  • Material Science: The compound is utilized in the development of phosphine oxide-based materials due to its thermal stability and unique electronic properties.
  • Radioactive Tracers: It has been explored for use in radiochemistry, particularly in the synthesis of fluorinated compounds for medical imaging applications .

Interaction studies involving di-tert-butylphosphine oxide often focus on its reactivity with metal ions and other organic compounds. For example, its ability to form stable complexes with transition metals enhances its utility in catalysis and material science. Additionally, studies have shown that its derivatives can influence the reactivity of other functional groups through coordination chemistry .

Several compounds share structural or functional similarities with di-tert-butylphosphine oxide. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
Triethylphosphine oxideContains ethyl groups instead of tert-butylMore reactive due to less steric hindrance
Diphenylphosphine oxideContains phenyl groupsExhibits different electronic properties
Di-n-butylphosphine oxideContains n-butyl groupsVaries in solubility and reactivity compared to di-tert-butyl variant

Di-tert-butylphosphine oxide stands out due to its steric bulk and stability under various conditions, making it less reactive than many similar phosphine oxides while offering unique advantages in specific applications like catalysis and material development .

XLogP3

0.9

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H228 (97.44%): Flammable solid [Danger Flammable solids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Wikipedia

Di-tert-butyl(oxo)phosphanium

Dates

Modify: 2023-08-16

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